MCUF-651 Potentiates ANP-Mediated cGMP Production with Defined EC50 and Emax in Human GC-A Expressing Cells
MCUF-651 potentiates ANP-mediated cGMP production with an EC50 of 0.45 μM and an Emax of 82% in HEK293 cells expressing human GC-A . This is a direct functional readout of its allosteric modulator activity in a standard cellular assay. This quantifies the compound's ability to enhance the endogenous ligand's (ANP) effect, a key differentiator from direct agonists.
| Evidence Dimension | Potentiation of ANP-mediated cGMP production (EC50 and Emax) |
|---|---|
| Target Compound Data | EC50 = 0.45 μM, Emax = 82% |
| Comparator Or Baseline | ANP alone (baseline cGMP response defined as 100% for Emax calculation) |
| Quantified Difference | EC50 = 0.45 μM; Emax = 82% above baseline |
| Conditions | HEK293 cells expressing human GC-A receptor, in the presence of ANP (9 pM). |
Why This Matters
This provides a quantitative benchmark for batch-to-batch consistency, assay validation, and comparison with other GC-A PAMs in development.
